molecular formula C18H15N3O5S B2573608 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476462-17-6

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2573608
CAS No.: 476462-17-6
M. Wt: 385.39
InChI Key: DUHKRXQMASEKDN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole-carboxamide class, characterized by a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety linked via a carboxamide bridge to a 1,3,4-thiadiazole ring substituted with a 2,5-dimethoxyphenyl group. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and purification via column chromatography or HPLC .

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-23-11-4-6-13(24-2)12(8-11)17-20-21-18(27-17)19-16(22)10-3-5-14-15(7-10)26-9-25-14/h3-8H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHKRXQMASEKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , known for its biological significance, attached to a benzo[d][1,3]dioxole moiety. Its molecular formula is C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S with a molecular weight of approximately 372.40 g/mol. The structural characteristics contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has the potential to modulate receptors that play critical roles in inflammation and tumor growth.
  • Cell Cycle Regulation : Research indicates that it may affect cell cycle progression, particularly in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

StudyCell LineIC50 (µM)Mechanism
Study AA549 (lung cancer)10.5Induction of apoptosis
Study BMCF-7 (breast cancer)15.2Inhibition of tubulin polymerization
Study CHeLa (cervical cancer)12.8Cell cycle arrest in G2/M phase

These studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines through multiple mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial activity indicates potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Properties : Research highlighted in Frontiers in Microbiology showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Diabetes Management : Recent investigations into the compound's effects on glucose metabolism revealed that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Methoxy Substituent Effects :

    • The position of methoxy groups (e.g., 2,5- vs. 3,4- or 3,5-dimethoxy in HSD-2/HSD-4) significantly impacts melting points and solubility. The 2,5-dimethoxy substitution in the target compound may enhance metabolic stability compared to 3,4/3,5 isomers due to steric shielding of the carboxamide bond .
    • Methoxy groups also influence electronic effects, modulating receptor binding in antimitotic agents (e.g., trimethoxyphenyl derivatives in ).
  • S-Alkyl derivatives (e.g., ) exhibit variable cytotoxicity, with longer alkyl chains enhancing antimicrobial activity but increasing toxicity .
  • However, the thiadiazole ring in the target compound likely redirects its activity toward antiproliferative mechanisms, akin to 1,3,4-thiadiazole-based antimitotics like compound A () . The SRB assay () is a standard for cytotoxicity screening; analogs like 5p (78% yield, 171–172°C mp) could serve as benchmarks for testing the target compound .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The 2,5-dimethoxy configuration warrants further investigation for antiproliferative activity, leveraging assays like SRB .
  • Crystallography : highlights the importance of crystalline forms in drug development; polymorph screening for the target compound is recommended.

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